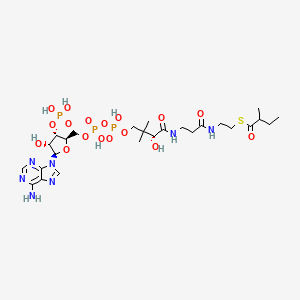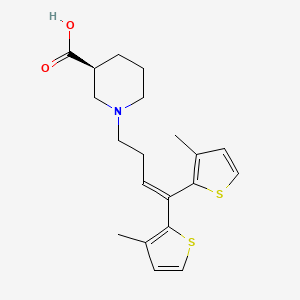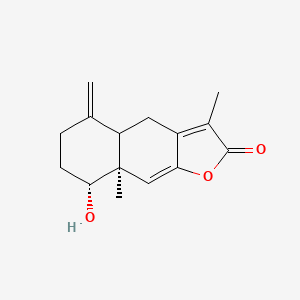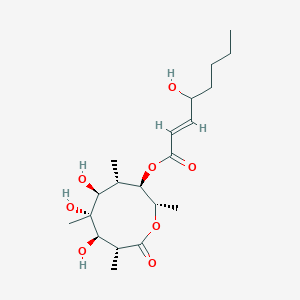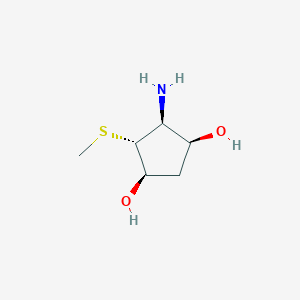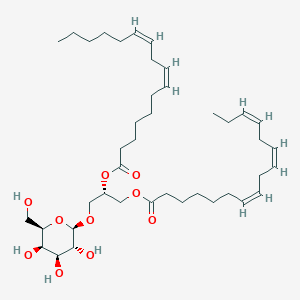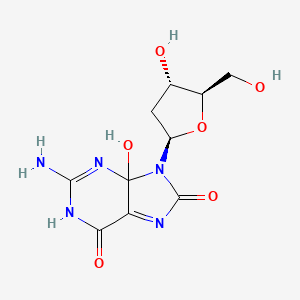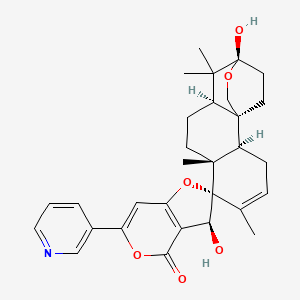
decaturin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
decaturin B is a natural product found in Penicillium thiersii with data available.
Wissenschaftliche Forschungsanwendungen
Antiinsectan Activity
Decaturin B, isolated from Penicillium decaturense and Penicillium thiersii, demonstrates potent antiinsectan properties. It is effective against the fall armyworm (Spodoptera frugiperda), showcasing its potential in agricultural and pest control applications (Zhang, Li, Swenson, Gloer, Wicklow, & Dowd, 2003). Furthermore, several oxalicine and decaturin analogues, including decaturin B, have been isolated from Penicillium thiersii, all exhibiting notable antiinsectan activities (Li, Gloer, Wicklow, & Dowd, 2005).
Structural Analysis and Synthesis
Decaturin B features a unique polycyclic ring system, belonging to a rare structural class of natural products. Its complex structure has been determined through advanced spectroscopic techniques, including 2D NMR experiments and single-crystal X-ray diffraction analysis (Zhang et al., 2003). The first synthesis of decaturin C, a related compound, was achieved starting from Wieland–Miescher ketone, indicating the feasibility of synthesizing similar complex diterpenoids (Nakazaki, Hayashi, Hosoe, Tashiro, Kuse, & Takikawa, 2012).
Eigenschaften
Molekularformel |
C30H35NO6 |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
(1S,2R,3'S,6S,7R,10R,12S)-3',12-dihydroxy-5,7,11,11-tetramethyl-6'-pyridin-3-ylspiro[13-oxatetracyclo[10.2.2.01,10.02,7]hexadec-4-ene-6,2'-3H-furo[3,2-c]pyran]-4'-one |
InChI |
InChI=1S/C30H35NO6/c1-17-7-8-22-27(4,10-9-21-26(2,3)29(34)12-11-28(21,22)16-35-29)30(17)24(32)23-20(37-30)14-19(36-25(23)33)18-6-5-13-31-15-18/h5-7,13-15,21-22,24,32,34H,8-12,16H2,1-4H3/t21-,22-,24-,27+,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
TWFKYYSBMIGIGV-SCBNGLQJSA-N |
Isomerische SMILES |
CC1=CC[C@H]2[C@]([C@]13[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)(CC[C@@H]6[C@]27CC[C@@](C6(C)C)(OC7)O)C |
Kanonische SMILES |
CC1=CCC2C(C13C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)(CCC6C27CCC(C6(C)C)(OC7)O)C |
Synonyme |
decaturin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



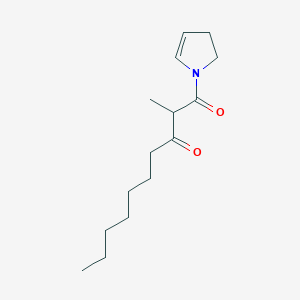
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
